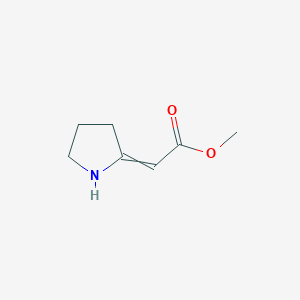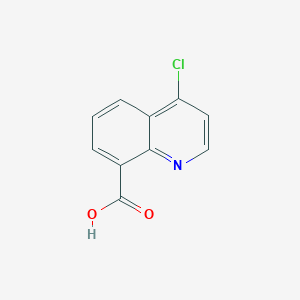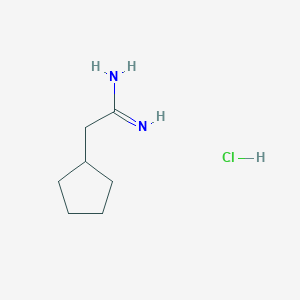
2-Cyclopentylethanimidamide hydrochloride
Overview
Description
2-Cyclopentylethanimidamide hydrochloride is a chemical compound with the molecular formula C7H15ClN2 . It has a molecular weight of 162.66 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Cyclopentylethanimidamide hydrochloride are not explicitly mentioned in the search results. Such properties could include solubility, melting point, boiling point, and others .Scientific Research Applications
Supramolecular Self-Assembly and Drug Formulation
Supramolecular interactions between molecules like Imipramine hydrochloride and beta-cyclodextrin have been studied for their potential in forming host/guest compounds. Such compounds can possess altered physical chemistry properties like reduced solubility, which is significant in developing pharmaceutical formulations. These studies utilize techniques like nuclear magnetic resonance and horizontal attenuated total reflectance to understand complex stoichiometries and the interactions between host and guest molecules. Theoretical calculations complement these experimental techniques to determine the most energetically favorable structures for these supramolecular systems, which are crucial for drug delivery and formulation strategies (de Sousa et al., 2008).
Molecular Structure and Biological Activity Studies
In-depth structural studies have been conducted on compounds like 2-chloromethyl-1H-benzimidazole hydrochloride, involving techniques such as X-ray crystallography, NMR, and UV/vis spectroscopy. These studies not only reveal the molecular geometry and bonding nature but also facilitate understanding of the biological activities of these compounds. For instance, antibacterial activity screenings are conducted to evaluate the efficacy of these compounds against specific pathogens, providing crucial insights for pharmaceutical applications (Abdel Ghani & Mansour, 2012).
Safety And Hazards
properties
IUPAC Name |
2-cyclopentylethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.ClH/c8-7(9)5-6-3-1-2-4-6;/h6H,1-5H2,(H3,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDICDZPPQWKMDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentylethanimidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate](/img/structure/B1429741.png)
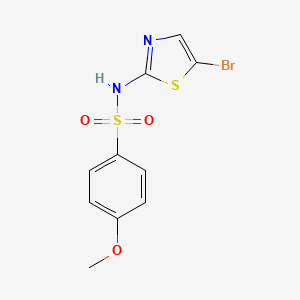
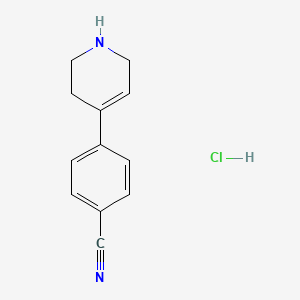
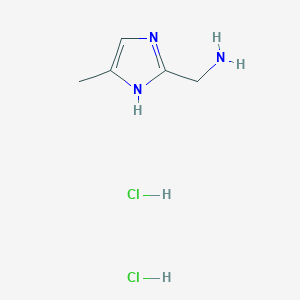
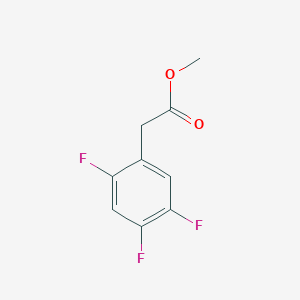
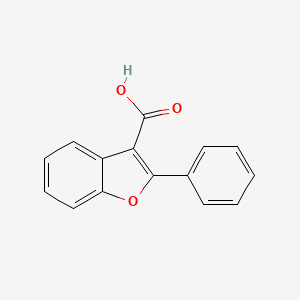
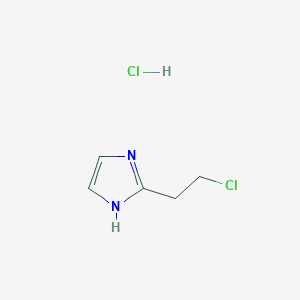
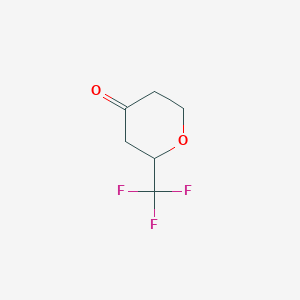
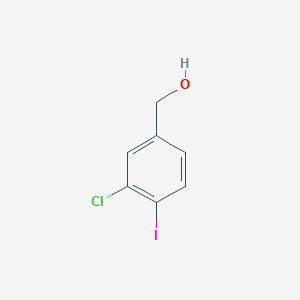
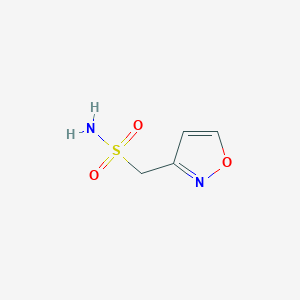
![1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone](/img/structure/B1429759.png)
![5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1429760.png)
